N-甲基加替沙星

描述

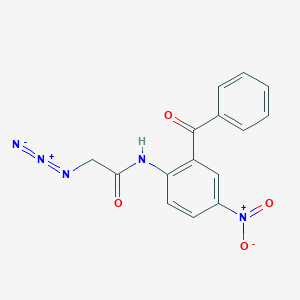

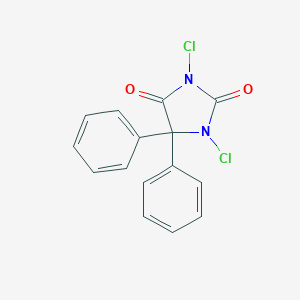

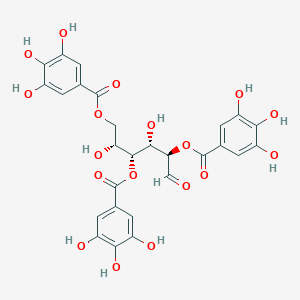

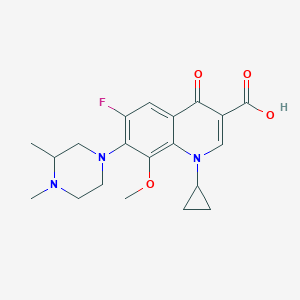

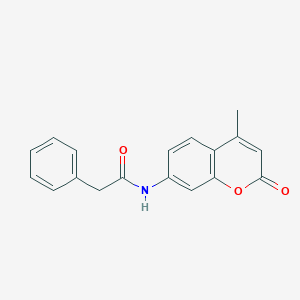

N-Methyl Gatifloxacin is a compound with the molecular formula C20H24FN3O4 and a molecular weight of 389.42 g/mol . Its chemical name is 1-Cyclopropyl-7-(3,4-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid .

Molecular Structure Analysis

The molecular structure of N-Methyl Gatifloxacin includes a cyclopropyl group, a dimethylpiperazinyl group, and a quinolinecarboxylic acid group . The compound has a density of 1.4±0.1 g/cm³, a boiling point of 583.7±50.0 °C at 760 mmHg, and a molar refractivity of 99.6±0.3 cm³ .Chemical Reactions Analysis

A high-performance liquid chromatographic method has been developed for analyzing the reaction steps involved in the process development of Gatifloxacin . This method was used for the simultaneous separation of different intermediates and other impurities .Physical And Chemical Properties Analysis

N-Methyl Gatifloxacin has a molecular weight of 389.42 g/mol and a molecular formula of C20H24FN3O4 . It has a density of 1.4±0.1 g/cm³, a boiling point of 583.7±50.0 °C at 760 mmHg, and a molar refractivity of 99.6±0.3 cm³ .科学研究应用

Antibacterial Assessment

- Application Summary: Gatifloxacin analogues were synthesized to increase the bulkiness at position 7 of the fluoroquinolone, which could reduce the efflux of the antibiotic from bacterial cells and consequently reduce bacterial resistance .

- Methods of Application: The analogues were synthesized by coupling with different sulfonamide derivatives using a chloroacetyl chloride linker . The chemical structures of the synthesized compounds were confirmed using FT-IR spectroscopy and elemental microanalysis .

- Results: The antibacterial study showed a comparable effect of the prepared compounds with Gatifloxacin. The largest inhibition zone was observed with compound IIa against bacteria Bacillus cereus .

Clinical Pharmacology

- Application Summary: Gatifloxacin is an advanced-generation, 8-methoxy fluoroquinolone that is active against a broad spectrum of pathogens, including antibiotic-resistant Streptococcus pneumoniae .

- Methods of Application: Gatifloxacin has high oral bioavailability (96%), and therefore, oral and intravenous formulations are bioequivalent and interchangeable . It is primarily excreted unchanged in the urine (>80%) .

- Results: Clinical studies show that gatifloxacin has limited potential to prolong the QT interval on the electrocardiogram and lacks the potential to cause photosensitivity reactions, to alter oral glucose tolerance, or to cause crystalluria .

Analytical Method Assessment

- Application Summary: This review focuses on the recent advances in analytical techniques for the assessment of Gatifloxacin .

- Methods of Application: The review discusses various analytical techniques used for the assessment of Gatifloxacin .

- Results: The review provides a comprehensive overview of the analytical methods used for Gatifloxacin, highlighting their strengths and weaknesses .

Synthesis of New Gatifloxacin Analogues

- Application Summary: New gatifloxacin analogues were synthesized to increase the bulkiness at position 7 of the fluoroquinolone, which could reduce the efflux of the antibiotic from bacterial cells and consequently reduce bacterial resistance .

- Methods of Application: The analogues were synthesized by coupling with different sulfonamide derivatives using a chloroacetyl chloride linker . The chemical structures of the synthesized compounds were confirmed using FT-IR spectroscopy and elemental microanalysis .

- Results: The antibacterial study showed a comparable effect of the prepared compounds with Gatifloxacin. The largest inhibition zone was observed with compound IIa against bacteria Bacillus cereus .

Treatment of Respiratory Infections

- Application Summary: Gatifloxacin exhibits enhanced activity against clinically relevant pathogens, including common respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Mycoplasma pneumoniae, Chlamydia pneumoniae, Moraxella catarrhalis, and Legionella spp .

- Methods of Application: Gatifloxacin was shown to be effective in the treatment of acute respiratory infections, including community-acquired pneumonia, acute exacerbation of chronic bronchitis, and acute maxillary sinusitis .

- Results: Clinical cure rates in all trials of patients treated with gatifloxacin were ∼90% or higher .

Treatment of Urinary Tract Infections

- Application Summary: Gatifloxacin is effective against many clinical isolates, including those responsible for urinary tract infections (UTIs) .

- Methods of Application: Gatifloxacin can be administered orally or intravenously, with high oral bioavailability (96%), making the two formulations interchangeable . It is primarily excreted unchanged in the urine (>80%) .

- Results: Clinical trials have shown that gatifloxacin is effective in the treatment of UTIs .

Treatment of Sexually Transmitted Diseases

- Application Summary: Gatifloxacin exhibits activity against pathogens responsible for sexually transmitted diseases (STDs) .

- Methods of Application: Gatifloxacin can be administered orally or intravenously, with high oral bioavailability (96%), making the two formulations interchangeable . It is primarily excreted unchanged in the urine (>80%) .

- Results: Clinical trials have shown that gatifloxacin is effective in the treatment of STDs .

安全和危害

When handling N-Methyl Gatifloxacin, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .

属性

IUPAC Name |

1-cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4/c1-11-9-23(7-6-22(11)2)17-15(21)8-13-16(19(17)28-3)24(12-4-5-12)10-14(18(13)25)20(26)27/h8,10-12H,4-7,9H2,1-3H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBVQXCJOKMPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560570 | |

| Record name | 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl Gatifloxacin | |

CAS RN |

114213-69-3 | |

| Record name | 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)